[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
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Overview
Description
It is a compound with the molecular formula C25H36O4 and a molecular weight of 400.55 g/mol . Dehydro Simvastatin is primarily studied as an impurity in the synthesis of Simvastatin, a widely used lipid-lowering medication.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydro Simvastatin is synthesized through the chemical modification of Simvastatin. The process involves the removal of hydrogen atoms from Simvastatin, resulting in the formation of the dehydro compound. The specific reaction conditions and reagents used in this process are not widely documented, but it typically involves oxidative conditions to achieve the dehydrogenation .
Industrial Production Methods
Industrial production of Dehydro Simvastatin is closely linked to the production of Simvastatin. Simvastatin itself is produced through a fermentation process using the fungus Aspergillus terreus, followed by chemical modifications . The dehydrogenation step to produce Dehydro Simvastatin is integrated into the overall production process of Simvastatin.
Chemical Reactions Analysis
Types of Reactions
Dehydro Simvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to Simvastatin under appropriate conditions.
Substitution: Dehydro Simvastatin can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Dehydro Simvastatin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of Dehydro Simvastatin depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can regenerate Simvastatin .
Scientific Research Applications
Dehydro Simvastatin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Dehydro Simvastatin is closely related to that of Simvastatin. Simvastatin is a prodrug that is hydrolyzed in vivo to generate its active form, which inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This inhibition reduces the synthesis of cholesterol in the liver. Dehydro Simvastatin, being a derivative, is studied for its potential to exhibit similar inhibitory effects on HMG-CoA reductase .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound, widely used as a lipid-lowering medication.
Lovastatin: Another statin with a similar structure and mechanism of action.
Atorvastatin: A more potent statin with a different chemical structure but similar therapeutic effects.
Rosuvastatin: Known for its high efficacy in lowering cholesterol levels.
Uniqueness
Dehydro Simvastatin is unique due to its specific structural modification, which distinguishes it from other statins. This modification can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in the field of lipid-lowering therapies .
Properties
Molecular Formula |
C25H36O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[3,7-dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3 |
InChI Key |
BIYWBTKPNWCYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C |
Origin of Product |
United States |
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